molecular formula C14H11ClN2O4 B5548906 N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide CAS No. 89845-62-5

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide

Cat. No.: B5548906
CAS No.: 89845-62-5
M. Wt: 306.70 g/mol
InChI Key: CTKGVJQTGJYRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Chloro-4-nitrophenoxy)phenyl]acetamide is a substituted phenylacetamide derivative characterized by an acetamide group attached to a central phenyl ring, which is further linked via an ether group to a 2-chloro-4-nitrophenyl substituent. This structural motif combines electron-withdrawing groups (chloro and nitro) with a phenoxy-acetamide backbone, which is commonly associated with biological activity in related compounds.

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-9(18)16-10-2-5-12(6-3-10)21-14-7-4-11(17(19)20)8-13(14)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKGVJQTGJYRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352154
Record name N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89845-62-5
Record name N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide typically involves the reaction of 2-chloro-4-nitrophenol with 4-aminophenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted phenoxy derivatives: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Structural Features

  • Core structure: A phenylacetamide group (N-phenylacetamide) with a phenoxy linker.
  • Synthetic pathway: Analogous compounds (e.g., N-[4-(4-nitrophenoxy)phenyl]acetamide) are synthesized via nucleophilic aromatic substitution, where 4-(4-nitrophenoxy)aniline reacts with acetyl chloride in the presence of a base like triethylamine . Modifications to this protocol would involve substituting 4-nitrofluorobenzene with 2-chloro-4-nitrofluorobenzene for the target compound.

The following table and discussion highlight key structural and functional differences between N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide and its analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents/Functional Groups Pharmacological Activity Key References
This compound 2-chloro-4-nitrophenoxy, acetamide Not explicitly reported (structural focus) -
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-nitrophenoxy, acetamide Structural analysis (hydrogen bonding, π-π interactions)
Compound 35 (N-[4-(piperazinylsulfonyl)phenyl]acetamide) Piperazinylsulfonyl, acetamide Analgesic (comparable to paracetamol)
Compound 6 (N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide) Nitrophenyl chalcone, acetamide Analgesic (32–34× potency vs. standard drugs)
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazole, acetamide Isolated as a natural product; no activity reported
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide Chloro-methylphenoxy, sulfonamide, methoxy Structural data only

Key Comparisons

Structural Variations and Implications

Substituent Effects: The 2-chloro-4-nitrophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to analogs like N-[4-(4-nitrophenoxy)phenyl]acetamide . This may enhance stability but reduce solubility in polar solvents. Sulfonamide-containing analogs (e.g., Compound 35) exhibit enhanced analgesic activity due to sulfonamide’s hydrogen-bonding capacity, which is absent in the target compound .

Biological Activity Trends: Chalcone derivatives (e.g., Compound 6) demonstrate that conjugation of acetamide with nitro-substituted aromatic systems significantly boosts antinociceptive potency . The target compound’s nitro group may similarly enhance activity, though this requires experimental validation.

Crystallographic Insights: N-[4-(4-Nitrophenoxy)phenyl]acetamide forms C(4) hydrogen-bonded chains and π-π interactions (3.5976 Å distance between benzene rings), suggesting that the target compound’s chloro-nitro substitution may alter packing efficiency and intermolecular forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.